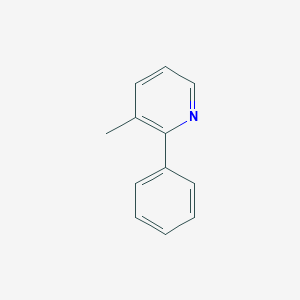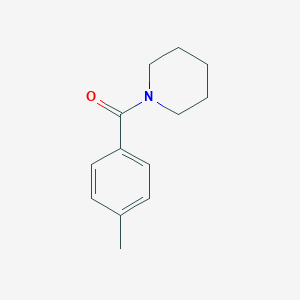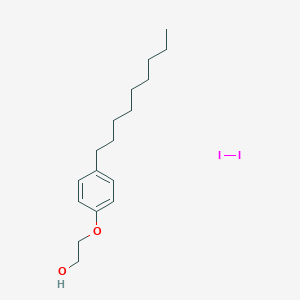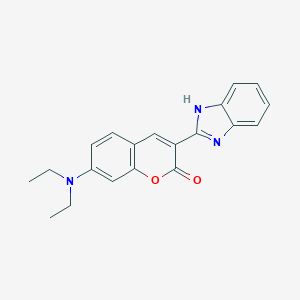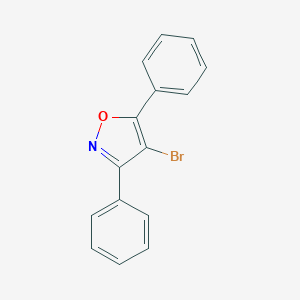
4-Bromo-3,5-diphenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of isoxazole and contains two phenyl rings and a bromine atom attached to the isoxazole ring. In
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-diphenylisoxazole involves the selective inhibition of glutamate receptors. Specifically, this compound binds to a site on the receptor known as the ion channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in neuronal excitability and has been shown to have neuroprotective effects in various models of neurological disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Bromo-3,5-diphenylisoxazole have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound selectively inhibits the activity of glutamate receptors without affecting other neurotransmitter systems. In vivo studies have shown that 4-Bromo-3,5-diphenylisoxazole has neuroprotective effects in various models of neurological disease, including stroke, traumatic brain injury, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-Bromo-3,5-diphenylisoxazole is its selectivity for glutamate receptors. This selectivity allows researchers to study the role of these receptors in various neurological processes without affecting other neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective inhibitors of glutamate receptors. Another area of interest is the exploration of the neuroprotective effects of this compound in other models of neurological disease, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel drug delivery systems for 4-Bromo-3,5-diphenylisoxazole to improve its pharmacokinetic properties and increase its efficacy in vivo.
Conclusion:
In conclusion, 4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a selective inhibitor of glutamate receptors and has been shown to have neuroprotective effects in various models of neurological disease. While there are limitations to the use of 4-Bromo-3,5-diphenylisoxazole in lab experiments, there are several future directions for research on this compound that hold promise for the development of novel therapies for neurological disease.
Synthesemethoden
The synthesis of 4-Bromo-3,5-diphenylisoxazole involves the reaction of 3,5-diphenylisoxazole with bromine in the presence of a catalyst such as iron (III) bromide. This reaction takes place under reflux conditions and yields 4-Bromo-3,5-diphenylisoxazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-diphenylisoxazole has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of neuroscience, where it is used as a tool to study the role of glutamate receptors in the brain. Glutamate receptors are responsible for mediating the majority of excitatory neurotransmission in the brain, and 4-Bromo-3,5-diphenylisoxazole has been shown to selectively inhibit the activity of these receptors.
Eigenschaften
CAS-Nummer |
10557-78-5 |
|---|---|
Produktname |
4-Bromo-3,5-diphenylisoxazole |
Molekularformel |
C15H10BrNO |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
4-bromo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
KBTBIQOIEHEJNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



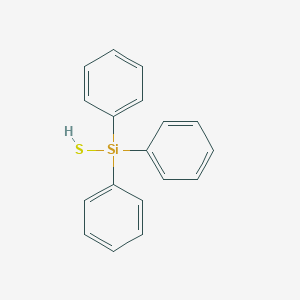
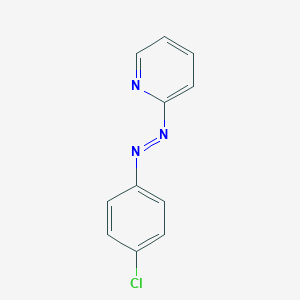
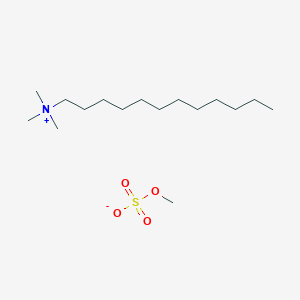
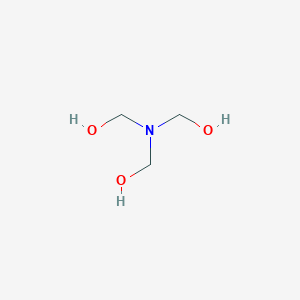
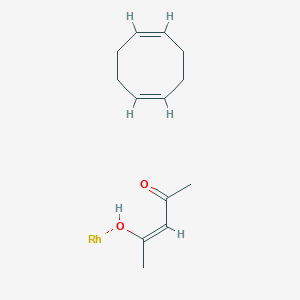
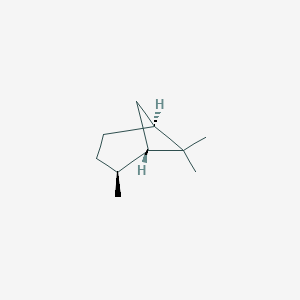
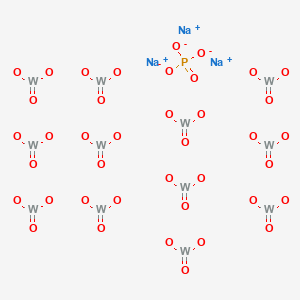
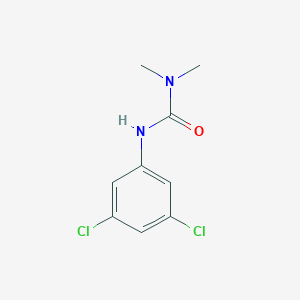

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
